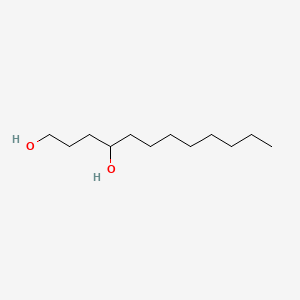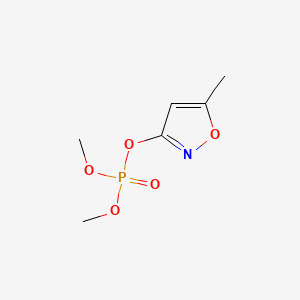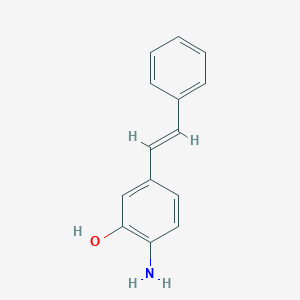
(E)-4-Amino-3-stilbenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Amino-3-stilbenol is an organic compound characterized by its stilbene backbone with an amino group at the 4-position and a hydroxyl group at the 3-position. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Amino-3-stilbenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the stilbene backbone, which can be achieved through the Wittig reaction or the Heck coupling reaction.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-4-Amino-3-stilbenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-4-Amino-3-stilbenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of (E)-4-Amino-3-stilbenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The amino group can interact with enzymes, inhibiting their activity and affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
(E)-4-Amino-3-stilbenol can be compared with other stilbene derivatives, such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol has a similar stilbene backbone but differs in the position and type of functional groups.
Pterostilbene: Another stilbene derivative with enhanced bioavailability and similar biological activities.
Dihydrostilbenes: Reduced forms of stilbenes with different chemical and biological properties.
Uniqueness: this compound is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activities compared to other stilbene derivatives.
Propriétés
Numéro CAS |
33388-92-0 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-amino-5-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C14H13NO/c15-13-9-8-12(10-14(13)16)7-6-11-4-2-1-3-5-11/h1-10,16H,15H2/b7-6+ |
Clé InChI |
CEPDFPAGNSKBCG-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2)N)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



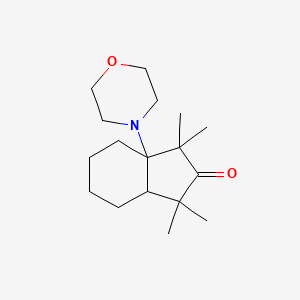
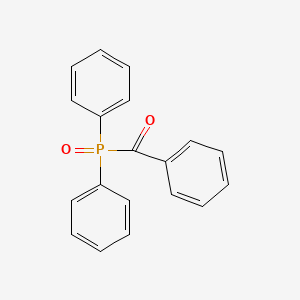

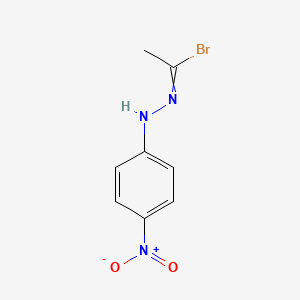

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
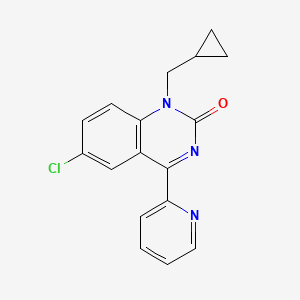
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
